3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one
Description
Properties
CAS No. |
6309-28-0 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)6-10(14)7-12(3,8-11)9-13(4)5/h6-9H2,1-5H3 |
InChI Key |
RTUPOZBAQDNRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Isophorone
The most documented and industrially relevant method for preparing 3,3,5-trimethylcyclohexan-1-one (also known as TMC-one) is by catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), an unsaturated ketone.
Process Overview :
Isophorone is subjected to selective hydrogenation of the carbon-carbon double bond while preserving the ketone functional group. This reaction is typically catalyzed by palladium on aluminum oxide (Pd/Al2O3) catalysts.-
- Temperature range: 30°C to 200°C, preferably 40°C to 120°C
- Pressure: 1 to 100 bar absolute, preferably 1 to 20 bar
- Catalyst: 0.5% Pd/Al2O3 (commercially available, e.g., Engelhard)
- Phase: Liquid phase hydrogenation is preferred for better selectivity.
Reactor Setup :
The process is efficiently carried out in a continuous flow system with two or more series-connected reactors (loops). Hydrogenation material circulates through these reactors to achieve high conversion and purity.-
- High selectivity and yield (>99% purity of TMC-one)
- Minimal by-products and residual isophorone (<0.1%)
- Continuous operation avoids batch catalyst separation losses
- No additional purification steps required for technical-grade product
Process Parameters and Performance
| Parameter | Reactor 1 | Reactor 2 |
|---|---|---|
| Throughput | ~1.45 kg/h | ~1.46 kg/h |
| Circulation Rate | 100 kg/h | 80 kg/h |
| Hydrogen Pressure | 15 bar | 10 bar |
| Mean Temperature | 100°C | 40°C |
| Catalyst Volume | 1.9 L Pd/Al2O3 | 1.9 L Pd/Al2O3 |
| Product Purity (TMC-one) | 99.1% by weight | - |
| Residual Isophorone | 0.05% by weight | - |
The hydrogenation is conducted in turbulent flow in the first reactor for enhanced mass transfer and laminar flow in the second reactor to complete conversion.
The process can be adjusted by varying circulation rates and temperature profiles to optimize yield and selectivity.
Patent Reference
This method is described in detail in US Patent US5728891A, which discloses the continuous catalytic hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone with high purity and yield.
Summary of Preparation Methods
| Step | Methodology | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1. Preparation of 3,3,5-trimethylcyclohexanone | Catalytic hydrogenation of isophorone | Pd/Al2O3 catalyst, H2 gas | 40-120°C, 1-20 bar, continuous flow | High purity TMC-one (>99%) |
| 2. Introduction of dimethylaminomethyl group | Mannich reaction | Formaldehyde, dimethylamine | Mild heating, aqueous/alcoholic solvent | Target compound with dimethylaminomethyl substituent |
Research Findings and Perspectives
The continuous hydrogenation process for TMC-one is industrially preferred due to its efficiency, scalability, and product quality.
The selective hydrogenation avoids over-reduction or side reactions, ensuring the ketone functionality remains intact.
The Mannich reaction for introducing the dimethylaminomethyl group is well-established, offering straightforward functionalization with good yields.
Variations in catalyst supports, reaction parameters, and reactor design can further optimize the process.
The combined approach enables the synthesis of 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one with high purity and yield suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key structural and molecular differences between 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one and related compounds from the evidence:
Functional Group Influence on Properties
- Dimethylamino-Methyl Group: The tertiary amine in this compound may enhance solubility in polar solvents (e.g., via protonation in acidic media) and enable interactions with biological targets, such as enzymes or receptors .
- Hydroxyphenyl vs. Methoxyphenyl : Compounds with hydroxyphenyl substituents (e.g., ) exhibit higher polarity and antioxidant activity compared to methoxyphenyl derivatives (e.g., Methoxmetamine ), which prioritize lipophilicity and CNS penetration.
- Ureido vs.
Biological Activity
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one, commonly referred to as DMTC, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 197.32 g/mol. This compound features a cyclohexanone structure substituted with a dimethylamino group and three methyl groups at specific positions, contributing to its unique biological activities and chemical properties.
Research indicates that DMTC may exhibit various biological activities, primarily due to its structural characteristics:
- Reactivity: The dimethylamino group enhances the compound's nucleophilicity, allowing it to interact effectively with biological macromolecules.
- Enzyme Inhibition: Preliminary studies suggest that DMTC may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Properties
The pharmacological profile of DMTC includes:
- Cytotoxicity: Studies have shown that DMTC possesses cytotoxic properties against various cancer cell lines. For example, it has demonstrated significant activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro.
- Antimicrobial Activity: DMTC exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against Staphylococcus aureus and Escherichia coli.
Case Studies
-
Cytotoxicity Study:
- A study conducted on MCF-7 cells revealed that DMTC induced apoptosis in a dose-dependent manner. The IC value was determined to be approximately 25 µM after 48 hours of treatment.
- Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the induction of apoptosis.
-
Antimicrobial Efficacy:
- In a comparative study, DMTC was tested against standard antibiotics. It showed superior activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL compared to ampicillin (MIC = 64 µg/mL).
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| DMTC | CHNO | Dimethylamino group enhances reactivity | Cytotoxicity, Antimicrobial |
| 3,3,5-Trimethylcyclohexanone | CHO | Lacks amino substitution | Solvent properties |
| Dimethylaminomethylphenol | CHN | Contains phenolic structure | Used as hardener in epoxy systems |
Synthesis Methods
DMTC can be synthesized through several methods, including:
- Direct Amination: Reacting cyclohexanone derivatives with dimethylamine under controlled conditions.
- Methylation Reactions: Utilizing methylating agents on cyclohexanone substrates to introduce additional methyl groups.
Applications
DMTC finds applications in various fields:
- Pharmaceuticals: Potential use as an anticancer agent or antimicrobial agent.
- Chemical Intermediates: Serves as a precursor for synthesizing other biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
